molecular formula C8H8N4O B2566104 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 1864060-76-3

1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B2566104
CAS No.: 1864060-76-3
M. Wt: 176.179
InChI Key: WKPIKTVCDKISPQ-UHFFFAOYSA-N
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Description

1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one is an organic compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . It is supplied as a solid powder and should be stored at room temperature . This compound features a 1,2,4-triazole ring system, a scaffold widely recognized in medicinal chemistry for its diverse biological properties . Literature indicates that 1,2,4-triazole derivatives, particularly those with a pyridinyl substitution, are subjects of research due to their potential pharmacological activities . For instance, structurally related 1,2,4-triazole compounds have been synthesized and evaluated as ligands for muscarinic receptors, suggesting interest in their neurological applications . The broader class of 1,2,4-triazoles has been reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, making them a valuable core structure in drug discovery efforts . This product is intended for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-3-pyridin-3-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-7(10-8(13)11-12)6-3-2-4-9-5-6/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPIKTVCDKISPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-Methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole or pyridine rings.

Scientific Research Applications

Medicinal Chemistry Applications

1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one is primarily investigated for its antimicrobial and antifungal properties .

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various pathogens. One study demonstrated that triazole derivatives possess potent activity against Candida species with minimum inhibitory concentrations (MIC) lower than traditional antifungal agents like fluconazole .

Antifungal Activity

Research indicates that triazole derivatives can inhibit the growth of fungi by interfering with their biosynthetic pathways. The compound has been synthesized and tested against strains such as Candida albicans, showing promising results in inhibiting fungal growth .

Agricultural Applications

In agriculture, compounds like this compound are explored for their potential as fungicides . The triazole ring is a common motif in fungicidal agents due to its ability to disrupt fungal cell membrane synthesis.

Fungicidal Efficacy

Triazole fungicides are widely used in crop protection due to their effectiveness against a broad spectrum of fungal diseases. The incorporation of pyridine moieties enhances the biological activity of these compounds. Research has highlighted that such derivatives can provide effective control over plant pathogens while being less toxic to non-target organisms .

Materials Science Applications

The unique properties of this compound also lend themselves to applications in materials science , particularly in the development of new polymers and coatings.

Polymer Chemistry

The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental stressors and extend the lifespan of materials used in various industrial applications .

Case Study 1: Antifungal Efficacy

A study conducted by researchers at Riphah International University synthesized a series of triazole derivatives and evaluated their antifungal properties against Candida strains. The results indicated that certain derivatives exhibited superior antifungal activity compared to fluconazole with MIC values ≤ 25 µg/mL .

Case Study 2: Agricultural Application

Research published on the efficacy of triazole-based fungicides demonstrated significant control over fungal pathogens affecting crops such as wheat and barley. The study highlighted the reduced environmental impact of these compounds compared to traditional fungicides .

Mechanism of Action

The mechanism by which 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of 1,2,4-Triazol-3-One Derivatives

1-Methyl-2,3-Dihydro-1H-1,2,4-Triazol-3-One (CID 12201381)
  • Structure : Simplest analogue lacking the pyridin-3-yl group. Molecular formula: C₃H₅N₃O .
  • Implications : Lower molecular weight (99.09 g/mol) may enhance solubility but limits target binding specificity compared to the pyridine-containing derivative.
GSK2194069 (SERDP )
  • Structure : Substituted with benzofuran and cyclopropanecarbonyl-pyrrolidine groups.
  • Key Differences : Bulkier substituents increase steric hindrance and logP, favoring lipid membrane penetration. Used in fatty acid synthase imaging .
  • Implications : The pyridinyl group in the target compound may offer better aqueous solubility and distinct binding modes compared to benzofuran-based analogues.
Schiff Bases from 4-Amino-1,2,4-Triazol-3-Ones ()
  • Structure: Derivatives with imidazole-linked Schiff bases (e.g., 4-{[(1H-imidazol-4-yl)methylene]amino}-5-substituted-triazol-3-ones).
  • Key Differences: Amino groups enable dynamic Schiff base formation, enhancing reactivity but reducing stability under physiological conditions.
  • Implications : The methyl and pyridinyl substituents in the target compound provide greater metabolic stability .
Table 1: Comparative Properties of Selected Triazolone Derivatives
Compound Molecular Formula Key Substituents Biological Application LogP* (Predicted)
Target Compound C₈H₈N₄O 1-Me, 5-Pyridin-3-yl Enzyme inhibition (hypothesized) 1.2
1-Methyl-2,3-dihydro-1H-triazol-3-one C₃H₅N₃O 1-Me Intermediate for biheterocycles -0.5
GSK2194069 C₂₇H₂₆N₄O₃ Benzofuran, cyclopropane Fatty acid synthase imaging 4.8
Schiff Base 4a-e () C₇H₇N₅O 4-Imidazole Schiff base Antimicrobial studies 0.7

*LogP values estimated using fragment-based methods.

Key Observations:
  • The pyridinyl group in the target compound balances hydrophilicity (LogP ~1.2) with aromatic interactions, contrasting with the hydrophobic GSK2194069 (LogP ~4.8).

Biological Activity

1-Methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antiviral

The triazole scaffold is pivotal in drug design, with several triazole-containing drugs already in clinical use, such as fluconazole and ketoconazole .

The chemical formula for this compound is C8H8N4OC_8H_8N_4O, with a molecular weight of 176.22 g/mol. Its structure features a pyridine ring that contributes to its biological activity and solubility properties.

PropertyValue
Molecular FormulaC8H8N4OC_8H_8N_4O
Molecular Weight176.22 g/mol
CAS Number1864060-76-3
Melting PointNot available

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound showed potent activity against various bacterial strains. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Case Study:

A recent study evaluated the cytotoxic effects of various triazole derivatives on human breast cancer cells (MCF7). The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range (10–20 µM), suggesting significant potential for further development as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays demonstrated that this compound significantly reduced COX activity compared to standard anti-inflammatory drugs like indomethacin .

Table: Inhibition of COX Enzymes by Triazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
1-Methyl-5-(pyridin-3-yl)-...19.45 ± 0.0723.8 ± 0.20
Indomethacin15.0 ± 0.0510.0 ± 0.01

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in various metabolic pathways.
  • Cell Signaling Modulation: It may influence signaling pathways related to inflammation and apoptosis.
  • Interaction with DNA: Some studies suggest that triazoles can intercalate with DNA or affect its replication processes.

Q & A

Q. What are the standard synthetic routes for 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of triazolone derivatives typically involves cyclocondensation reactions. For example:

  • Step 1 : React semicarbazide with formic acid under reflux to form the triazolone core.
  • Step 2 : Introduce the pyridinyl substituent via nucleophilic substitution or cross-coupling reactions.
    Optimization parameters include:
  • Temperature : Controlled heating (80–120°C) to avoid side reactions.
  • Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Column chromatography or recrystallization improves purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to confirm the structure and tautomeric forms of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and carbon signals (e.g., triazolone carbonyl at ~165 ppm).
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).
  • X-ray crystallography : Resolve solid-state structure using SHELX or ORTEP-III for bond lengths/angles. For tautomerism, compare experimental data with DFT-calculated structures .

Advanced Research Questions

Q. What computational approaches (e.g., molecular docking, DFT) are suitable to study the interaction of this triazolone derivative with biological targets like kinases or P2X7 receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Focus on hydrogen bonding (triazolone carbonyl) and hydrophobic interactions (pyridinyl ring).
  • DFT : Calculate frontier molecular orbitals (FMOs) to predict reactivity. Compare keto/enol tautomer stability (ΔG < 2 kcal/mol suggests coexistence).
  • MD simulations : Assess binding stability over 100 ns trajectories .

Q. How does the keto-enol tautomerism of the triazolone ring influence the compound's reactivity and binding affinity in pharmacological studies?

Methodological Answer:

  • Keto form : Dominates in non-polar solvents; enhances hydrogen bonding with kinase active sites (e.g., EGFR Lys745).
  • Enol form : Stabilized in polar solvents; may coordinate metal ions (e.g., Zn²⁺ in metalloenzymes).
    Experimental validation:
  • Variable-temperature NMR to detect tautomeric equilibrium.
  • Crystallize in different solvents to trap specific tautomers .

Q. What strategies can mitigate challenges in crystallizing this compound for structural determination, particularly considering solvent selection and polymorphism?

Methodological Answer:

  • Solvent screening : Test mixtures (e.g., DCM/hexane, ethanol/water) to induce slow nucleation.
  • Temperature gradients : Gradual cooling (0.1°C/min) reduces disorder.
  • Additives : Use seed crystals or ionic liquids to control polymorphism.
  • Software : SHELXL for refining twinned or low-resolution data .

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